molecular formula C9H11N5OS B11804638 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11804638
M. Wt: 237.28 g/mol
InChI Key: RRVFEJICRSUMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique structure, which integrates a morpholine ring, a thiazole ring, and a pyrimidine ring. The presence of these fused rings imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-6-methylpyrimidine-4-thiols with 2-chloroquinoline-3-carbaldehydes in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) . Another approach includes the nucleophilic displacement of a chlorine atom in a pyrimidine ring with morpholine under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions: 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Morpholinothiazolo[4,5-d]pyrimidin-5-amine primarily involves the inhibition of topoisomerase I, an enzyme crucial for DNA replication and transcription. By stabilizing the topoisomerase I-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective in rapidly dividing cancer cells, making the compound a potential anticancer agent.

Similar Compounds:

Uniqueness: this compound is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. Additionally, its specific substitution pattern and fused ring system confer distinct chemical and biological properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C9H11N5OS

Molecular Weight

237.28 g/mol

IUPAC Name

7-morpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C9H11N5OS/c10-9-12-7-6(16-5-11-7)8(13-9)14-1-3-15-4-2-14/h5H,1-4H2,(H2,10,12,13)

InChI Key

RRVFEJICRSUMDD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC3=C2SC=N3)N

Origin of Product

United States

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